molecular formula C19H19ClN2O2 B11624437 N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]hexanamide

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]hexanamide

Cat. No.: B11624437
M. Wt: 342.8 g/mol
InChI Key: HWRYFDZOZUKXBM-UHFFFAOYSA-N
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Description

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]hexanamide is a chemical compound that belongs to the class of benzoxazole derivatives Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

The synthesis of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]hexanamide typically involves the reaction of 5-chloro-2-aminophenol with a suitable aldehyde or ketone to form the benzoxazole ring. This intermediate is then reacted with 4-bromohexanoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or dichloromethane and catalysts such as triethylamine or pyridine .

Chemical Reactions Analysis

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]hexanamide undergoes various chemical reactions, including:

Scientific Research Applications

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]hexanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]hexanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]hexanamide can be compared with other benzoxazole derivatives, such as:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H19ClN2O2

Molecular Weight

342.8 g/mol

IUPAC Name

N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]hexanamide

InChI

InChI=1S/C19H19ClN2O2/c1-2-3-4-5-18(23)21-15-9-6-13(7-10-15)19-22-16-12-14(20)8-11-17(16)24-19/h6-12H,2-5H2,1H3,(H,21,23)

InChI Key

HWRYFDZOZUKXBM-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

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